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Compound of Interest

Compound Name: OG 488, SE

Cat. No.: B8198335

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties and applications of Oregon
Green™ 488, SE succinimidyl ester (OG 488, SE), a versatile fluorescent probe for labeling
biomolecules. This document provides a comprehensive overview of its characteristics,
detailed experimental protocols, and visualizations of its use in studying cellular signaling
pathways, empowering researchers to effectively integrate this powerful tool into their
workflows.

Core Chemical and Spectroscopic Properties

OG 488, SE is the succinimidyl ester derivative of Oregon Green™ 488, a fluorinated analog of
fluorescein. The succinimidyl ester group allows for the covalent labeling of primary amines on
proteins and other biomolecules. Key properties are summarized in the table below.
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Reference(s)

Full Chemical Name

2',7'-Difluoro-3',6'-dihydroxy-3-
oxospiro[isobenzofuran-
1(3H),9'-[9H]xanthene]-5-
carboxylic acid, 2,5-dioxo-1-

pyrrolidinyl ester

[1]

Molecular Formula C25H13F2NOg [2][3]
Molecular Weight 509.37 g/mol [2][3]
Excitation Maximum (Aex) 496 nm [3114]
Emission Maximum (Aem) 524 nm [5][6]

Molar Extinction Coefficient (g)

76,000 M—cm—1

[3]4]

Quantum Yield (P) 0.9 [31[4]
pKa 4.6 [3]7]
Solubility Soluble in DMSO and DMF [31[5]
Reactivity Primary amines [31[8]

A significant advantage of OG 488 over its predecessor, fluorescein, is its lower pKa of 4.6,

which makes its fluorescence essentially pH-insensitive within the physiological pH range.[7][9]

This fluorinated dye also exhibits greater photostability, making it a more robust choice for

demanding imaging applications.[5][9]

Experimental Protocols

This section provides detailed methodologies for common applications of OG 488, SE,

including protein labeling and cellular imaging.

Protein Labeling with OG 488, SE

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may

be necessary for other proteins.
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Materials:

Purified protein (in amine-free buffer like PBS)

OG 488, SE

Anhydrous DMSO

1 M Sodium Bicarbonate (pH 8.3)

Purification column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS)

Procedure:

e Protein Preparation:

o Ensure the protein solution is at a concentration of approximately 2 mg/mL in an amine-
free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will
compete with the protein for labeling and must be removed by dialysis or buffer exchange.

[3]
e Dye Preparation:
o Allow the vial of OG 488, SE to warm to room temperature.

o Prepare a stock solution of the dye by dissolving it in anhydrous DMSO. For example, to
prepare a 10 mg/mL solution, add the appropriate volume of DMSO to the vial.

o Labeling Reaction:

o To 0.5 mL of the 2 mg/mL protein solution, add 50 yL of 1 M sodium bicarbonate to raise
the pH of the reaction mixture to approximately 8.3. Succinimidyl esters react most
efficiently with primary amines at a slightly alkaline pH (7.5-8.5).[3]

o Add the appropriate amount of OG 488, SE stock solution to the protein solution. The
optimal molar ratio of dye to protein should be determined empirically, but a starting point
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for IgG antibodies is a 10- to 20-fold molar excess of the dye. For IgGs, optimal labeling is
typically achieved with 4-8 moles of dye per mole of antibody.[3][7]

o Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected
from light.[3]

o Purification of the Labeled Protein:

o

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with
PBS.

o

Apply the reaction mixture to the top of the column and allow it to enter the resin bed.

[¢]

Elute the protein-dye conjugate with PBS. The first colored fraction to elute will be the
labeled protein, while the smaller, unconjugated dye molecules will elute later.

[¢]

Collect the fractions containing the labeled protein.

o Determination of Degree of Labeling (DOL):
o Measure the absorbance of the purified conjugate at 280 nm (Azso) and 496 nm (Aage).
o Calculate the protein concentration using the following formula:

» Protein Concentration (M) = [Azso - (A496 X CF)] / €_protein

» Where CF is the correction factor for the dye's absorbance at 280 nm (for OG 488, CF
is approximately 0.12) and €_protein is the molar extinction coefficient of the protein at
280 nm.[3]

o Calculate the dye concentration using the following formula:

» Dye Concentration (M) = Aaoe / £_dye

» Where €_dye is the molar extinction coefficient of OG 488 at 496 nm (76,000 M~1cm™1).
o Calculate the DOL:

= DOL = Dye Concentration (M) / Protein Concentration (M)
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o Storage:

o Store the labeled protein at 4°C, protected from light. For long-term storage, it can be
aliquoted and frozen at -20°C. Avoid repeated freeze-thaw cycles.[3]

Visualization of Cellular Processes

OG 488, SE and its conjugates are powerful tools for visualizing a variety of cellular events and
structures. Below are diagrams and descriptions of its application in studying apoptosis and the
actin cytoskeleton.

Apoptosis Detection via Annexin V Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to
the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can
be labeled with OG 488 to detect apoptotic cells.

Detection

Apoptotic Cell Results in
Apoptotic Stimulus Phosphatidylserine (PS) PS on Outer

Translocation Membrane

T Binds
I 1 g Annexin V-OG 488

Y

Click to download full resolution via product page

Caption: Apoptosis detection using Annexin V-OG 488.

Visualizing the Actin Cytoskeleton with Phalloidin

Phalloidin is a bicyclic peptide that binds with high affinity to filamentous actin (F-actin). When
conjugated to OG 488, it becomes a powerful tool for staining and visualizing the actin
cytoskeleton in fixed and permeabilized cells. This allows for the study of cellular morphology,
motility, and division.
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Start:
Fixed and Permeabilized Cells

Incubate with
Phalloidin-OG 488

Phalloidin-OG 488 binds to F-Actin

l

Wash to remove
unbound probe

l

Fluorescence Microscopy
(Excitation at ~496 nm)

Visualization of
Actin Cytoskeleton
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Sample Preparation

1. Cell Culture

\

2. Fixation
(e.g., 4% Paraformaldehyde)

Y

3. Permeabilization
(e.g., 0.1% Triton X-100)

Y

4. Blocking
(e.g., BSA or serum)

Labeling
\
5. Primary Antibody Incubation Sablgrzgélggsjllig%gith
(if applicable) (e.g., Phalloidin-OG 488)

\

6. OG 488-conjugated
Secondary Antibody Incubation

I
magin,
i g gV

7. Mounting on
Microscope Slide

Y

8. Fluorescence Microscopy
(e.g., Confocal)

Y

9. Image Acquisition
(Ex: 488 nm, Em: ~524 nm)

Data A‘;lalysis

10. Image Processing
(e.g., background subtraction)

\

11. Quantification
(e.g., intensity, localization)

Y

12. Data Interpretation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b8198335?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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